molecular formula C8H7N3OS B093190 3-Amino-2-mercapto-3H-quinazolin-4-one CAS No. 16951-33-0

3-Amino-2-mercapto-3H-quinazolin-4-one

Cat. No.: B093190
CAS No.: 16951-33-0
M. Wt: 193.23 g/mol
InChI Key: FRPVOZIFQMSLTJ-UHFFFAOYSA-N
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Description

3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

The primary target of 3-Amino-2-mercapto-3H-quinazolin-4-one is Lanthanum (La III) ions . This compound acts as a suitable carrier for La (III) ions in the fabrication of lanthanum-selective sensors .

Mode of Action

This compound interacts with its target, La (III) ions, by forming a complex . This interaction is utilized in the creation of solvent polymeric membrane (PME) and coated graphite (CGE) electrodes, which exhibit a Nernstian response for La (III) ions .

Biochemical Pathways

It’s known that the compound plays a crucial role in the detection of la (iii) ions, which are used in various fields including medicine, agriculture, and industry .

Pharmacokinetics

It’s worth noting that the compound is used in research settings , suggesting that its bioavailability and other pharmacokinetic properties may be subject to experimental conditions.

Result of Action

The primary result of the action of this compound is the successful detection of La (III) ions . The compound enables the fabrication of sensors that can accurately measure the concentration of these ions in various samples .

Action Environment

The action of this compound is influenced by the pH of the test solution. The potentiometric response of the proposed electrodes based on this compound was found to be independent of the pH of the test solution in the pH range 3.0–9.0 . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-mercapto-3H-quinazolin-4-one typically involves the reaction of methyl anthranilate with guanidine in the presence of sodium ethoxide in ethyl alcohol. This reaction yields the desired quinazolinone derivative in moderate yield . Another common method involves the amidation of anthranilic acid derivatives followed by cyclization with acetic anhydride to form benzoxazin-4-ones, which are then treated with ammonia to yield the quinazolinone .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include disulfide derivatives, amine derivatives, and various substituted quinazolinone derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-mercapto-3H-quinazolin-4-one is unique due to the presence of both amino and mercapto groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-amino-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPVOZIFQMSLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352426
Record name 3-Amino-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16951-33-0
Record name 3-Amino-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-isothiocyanatobenzoate (5.00 g, 25.9 mmol) was dissolved in THF (125 mL), followed by addition of hydrazine monohydrate (2.51 mL, 51.8 mmol). The reaction mixture was refluxed for 1 h, cooled to RT and the precipitate was collected by filtration. The precipitate was washed with water and dried in vacuo to give pure title compound (4.78 g, 96%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 3-Amino-2-mercapto-3H-quinazolin-4-one and its derivatives?

A1: this compound is characterized by a quinazolinone core structure with an amino group at position 3 and a mercapto (thiol) group at position 2. This core structure can be further modified with various substituents, as demonstrated by research on its derivatives. For example, researchers synthesized a series of 2,3-disubstituted mercapto quinazolines by reacting them with aldehydes like 2-hydroxy benzaldehyde, 2-hydroxy naphthaldehyde, pyridine-2-carboxaldehyde, and thiophen-2-carboxaldehyde. [] This modification allows for the tuning of the compound's properties and potential applications.

Q2: What analytical techniques are commonly used to characterize this compound and its complexes?

A2: Researchers often utilize a combination of techniques to characterize these compounds. This includes:

  • Elemental analysis: This helps determine the elemental composition and purity of the synthesized compounds. []
  • Spectroscopic methods:
    • UV-Visible spectroscopy: Provides information about electronic transitions within the molecule. []
    • IR spectroscopy: Helps identify functional groups present in the compound. []
    • 1H NMR spectroscopy: Provides detailed information about the hydrogen atoms and their environment in the molecule. []
  • Magnetic susceptibility measurements: Can provide insights into the electronic configuration and geometry of metal complexes formed with the compound. []

Q3: Have any metal complexes of this compound been investigated, and if so, what are their potential applications?

A3: Yes, researchers have explored metal complexes of this compound for their potential biological activities. For instance, complexes with metals like Rhodium(III), Ruthenium(III), and Silver(I) have been synthesized and characterized. [] These complexes were subsequently evaluated for their antimicrobial activity against various microorganisms. []

Q4: Are there any reported sensor applications utilizing this compound derivatives?

A4: Research indicates that derivatives of this compound show promise in sensor development. For example, a study demonstrated the use of this compound in a Polyvinyl chloride (PVC) matrix for the selective sensing of Lanthanum. [] This highlights the potential of these compounds for developing new sensing technologies.

Q5: What other research areas are currently being explored related to this compound and its derivatives?

A5: Beyond metal complexes and sensor applications, research on this compound derivatives encompasses the synthesis of novel heterocyclic compounds. This includes the development of:

  • Triazolo[4′,3′:4,5][1,3,4]thiadiazolo[2,3-b]quinazolin-6-one: This complex heterocyclic system incorporates the quinazolinone core with fused triazole and thiadiazole rings. []
  • 3-Methyl[1,3,4]thiadiazino[2,3-b]quinazolin-6-ones: This research focuses on incorporating a thiadiazine ring into the quinazolinone framework. []

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